Cochliobolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cochliobolic acid is a secondary metabolite produced by the fungus Cochliobolus heterostrophus. It is a cyclic pentapeptide containing an unusual amino acid, 2-amino-4,5-hexadienoic acid. Cochliobolic acid has been the subject of extensive research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Scientific Research Applications
Inhibition of TGF-α Binding to EGF Receptor
Cochliobolic acid, a novel biologically active natural product produced by Cochliobolus lunatus, has been identified as an inhibitor of the binding of TGF-alpha to the EGF receptor in human epidermal cells. This compound, characterized as a novel polyketide with a substituted tetrahydrofuran ring, a conjugated polyene chain, and a 1,2-diketone moiety, showed significant inhibitory activity in a SPA assay with an IC50 of 1.6 µM (Robinson et al., 1997).
Co-Word Method in Environmental Acidification Research
While not directly related to Cochliobolic acid, research on environmental acidification, including acid rain, utilizes the co-word method. This approach helps identify themes, relationships, and central issues in areas like acidification research. This methodology is valuable for comparative research profiles across countries and for policy analysis (Law et al., 1988).
Advances in PLGA-Based Nanotechnology
The use of co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology in various applications, including drug delivery and diagnostics, signifies the broad scope of acid-related research in biomedical fields. PLGA nanotechnologies have been applied in cardiovascular disease, cancer, vaccines, and tissue engineering, demonstrating the potential of acid-based compounds in clinical and basic science research (Lü et al., 2009).
Co-Word Analysis in Scientific Inquiry
Applications in Ocean Acidification Research
Research on ocean acidification, which poses risks to marine ecosystems, highlights the importance of proper experimental design and methodology. Studies in this field emphasize the rigorous requirements for manipulating and monitoring seawater carbonate chemistry, underlining the complexity of acid-related research and its significance in understanding environmental impacts (Cornwall & Hurd, 2016).
properties
CAS RN |
185846-15-5 |
---|---|
Product Name |
Cochliobolic acid |
Molecular Formula |
C25H30O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1 |
InChI Key |
UWFRQOWLUPERFN-WUSQRGMKSA-N |
Isomeric SMILES |
CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O |
SMILES |
CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |
Canonical SMILES |
CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |
synonyms |
Cochliobolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.